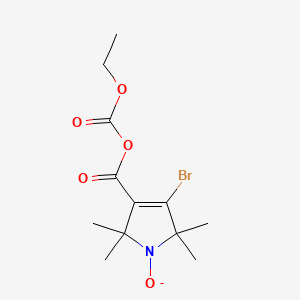

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Halogen-Containing Nitroxyl Radicals

Nitroxyl radicals, particularly those containing halogens like bromine, have been synthesized and characterized for their unique properties. Chudinov and Rozantsev (1983) reported the synthesis of various derivatives of 1-oxyl-3-bromo-2,2,5,5-tetramethyl-Δ3-pyrrolin-4-carboxylic acid, including ester, amide, nitrile, acid chloride, anhydride, and mixed anhydride derivatives. These compounds exhibit low reactivity in nucleophilic substitution reactions at the carbonyl group when compared to analogous compounds not containing a bromine atom, a phenomenon attributed to the presence of the bromine atom. This work highlights the potential of these halogen-containing nitroxyl radicals in chemical synthesis and the study of reaction mechanisms involving carbonyl groups (Chudinov & Rozantsev, 1983).

Applications in Organic Synthesis

The derivatives of 2,2,5,5-tetramethyl-Δ3-pyrrolin-4-carboxylic acid, including those related to Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate, are utilized in organic synthesis, particularly in the preparation of cyclic and acyclic compounds with potential activities on learning and memory processes. Pinza and Pifferi (1978) discussed the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, highlighting their relevance in medicinal chemistry and the synthesis of compounds with potential neurological benefits (Pinza & Pifferi, 1978).

Synthesis and Characterization

The synthesis and characterization of related compounds, such as pyrrole derivatives, have been extensively studied due to their wide range of biological activities. Patel, Patel, and Shah (2012) synthesized and determined the crystal structure of a halogen derivative of pyrrole, showcasing the methodological advancements in the synthesis and analysis of pyrrole-based compounds. This research provides insights into the structural basis of the biological activity of such compounds, which can be extended to understand the properties of ethyl 4-bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate (Patel, Patel, & Shah, 2012).

特性

IUPAC Name |

ethoxycarbonyl 4-bromo-2,2,5,5-tetramethyl-1-oxidopyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3/q-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOMRDIVRTUHBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O-])(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrNO5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

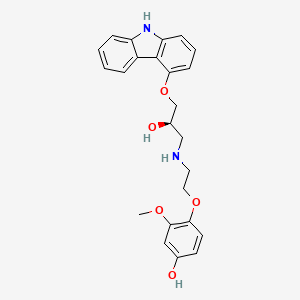

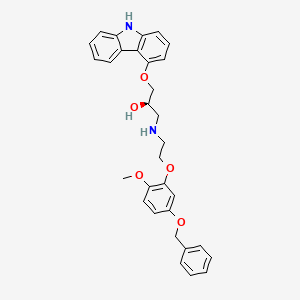

![(2R)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B561918.png)

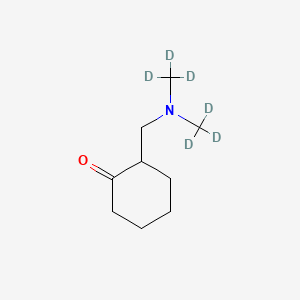

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)